molecular formula C15H15NO B15398790 (3,3-Diphenylaziridin-2-yl)methanol CAS No. 88998-68-9

(3,3-Diphenylaziridin-2-yl)methanol

Cat. No.: B15398790
CAS No.: 88998-68-9
M. Wt: 225.28 g/mol
InChI Key: JYOCWLKAPZWPEI-UHFFFAOYSA-N
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Description

(3,3-Diphenylaziridin-2-yl)methanol is a heterocyclic compound featuring a strained three-membered aziridine ring substituted with two phenyl groups at the 3,3-positions and a hydroxymethyl (-CH2OH) group at the 2-position. The aziridine ring introduces significant reactivity due to ring strain, while the phenyl groups enhance steric bulk and influence electronic properties.

Properties

CAS No.

88998-68-9

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

(3,3-diphenylaziridin-2-yl)methanol

InChI

InChI=1S/C15H15NO/c17-11-14-15(16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16-17H,11H2

InChI Key

JYOCWLKAPZWPEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(N2)CO)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound* C15H15NO 225.29 Aziridine, two phenyl, methanol
(3-Pyrimidin-2-ylphenyl)methanol C11H10N2O 186.21 Pyrimidine, phenyl, methanol
(3-Propylpyridin-2-yl)methanol C9H13NO 151.21 Pyridine, propyl, methanol

*Note: Molecular weight for this compound is estimated based on its structure.

Key Observations:

  • Ring Systems : The aziridine ring in the target compound is smaller and more strained than the pyrimidine or pyridine rings in analogs, leading to higher reactivity .
  • Hydrogen Bonding: All compounds possess a methanol group, enabling participation in hydrogen bonding or coordination with metals, as seen in N,O-bidentate directing groups .

Physicochemical Properties

  • Solubility: The target compound’s phenyl groups likely reduce solubility in polar solvents (e.g., water or ethanol) compared to (3-Propylpyridin-2-yl)methanol, which has a less bulky propyl group .
  • Reactivity : The strained aziridine ring is more prone to ring-opening reactions (e.g., nucleophilic attack) than the stable pyridine or pyrimidine rings in analogs .
  • Toxicity: Methanol itself is highly toxic, but incorporation into larger heterocycles may mitigate volatility and toxicity, as observed in pharmaceutical derivatives .

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